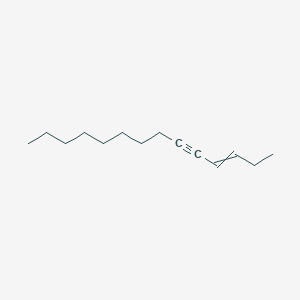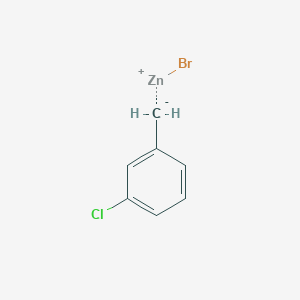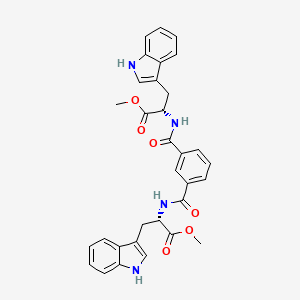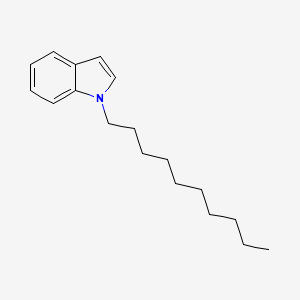![molecular formula C22H15ClN2O B14263325 (2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one CAS No. 137679-43-7](/img/structure/B14263325.png)
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one is a complex organic compound with a unique structure that includes an anilino group, a chlorophenyl group, and a naphthalenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one typically involves the condensation of 4-chloroaniline with 2-hydroxy-1-naphthaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine-substituted naphthalenones.
Wissenschaftliche Forschungsanwendungen
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-4-Anilino-2-[(4-fluorophenyl)imino]naphthalen-1(2H)-one
- (2Z)-4-Anilino-2-[(4-bromophenyl)imino]naphthalen-1(2H)-one
- (2Z)-4-Anilino-2-[(4-iodophenyl)imino]naphthalen-1(2H)-one
Uniqueness
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
| 137679-43-7 | |
Molekularformel |
C22H15ClN2O |
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
4-anilino-2-(4-chlorophenyl)iminonaphthalen-1-one |
InChI |
InChI=1S/C22H15ClN2O/c23-15-10-12-17(13-11-15)25-21-14-20(24-16-6-2-1-3-7-16)18-8-4-5-9-19(18)22(21)26/h1-14,24H |
InChI-Schlüssel |
WOLRQBPLYONJJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC(=NC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)


